2,2-Bis-(4-cyanatophenyl)propane

dielectric properties high-frequency electronics radome materials

Aerospace and electronic applications demand thermoset resins with high Tg and low dielectric loss, yet many materials sacrifice processability or cost. Bisphenol A dicyanate (BADCy) solves this as the workhorse cyanate ester monomer. • Tg 250-260°C with 5% weight loss >400°C (N₂), retaining 5.12 GPa modulus at 150°C. • Dielectric constant ~3.0 at 1 MHz; wave transmittance 92.7% at 10 MHz. • Moisture saturation 0.5-1.0%; balance of thermal stability, signal transparency, and established supply chain. For structural uses, specify toughened blends (epoxy E51 or PEI) to improve flexural strength up to 117.8 MPa and impact strength to 12.6 kJ/m². Bulk quantities available with reliable global logistics.

Molecular Formula C17H14N2O2
Molecular Weight 278.3 g/mol
CAS No. 1156-51-0
Cat. No. B074468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis-(4-cyanatophenyl)propane
CAS1156-51-0
Molecular FormulaC17H14N2O2
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)OC#N)C2=CC=C(C=C2)OC#N
InChIInChI=1S/C17H14N2O2/c1-17(2,13-3-7-15(8-4-13)20-11-18)14-5-9-16(10-6-14)21-12-19/h3-10H,1-2H3
InChIKeyAHZMUXQJTGRNHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BADCy Procurement and Technical Baseline


2,2-Bis-(4-cyanatophenyl)propane, commonly known as bisphenol A dicyanate (BADCy), is the predominant commercial cyanate ester monomer for high-performance thermoset applications. This aromatic dicyanate undergoes cyclotrimerization to form polycyanurate networks with glass transition temperatures (Tg) exceeding 250°C and dielectric constants typically in the range of 2.9–3.0 at 1 MHz [1]. The compound exhibits a melting point of approximately 80°C and a density of 1.171 g/cm³ . Its dual cyanate functionality enables the formation of highly crosslinked triazine networks, providing exceptional thermal stability with 5% weight loss temperatures above 400°C in nitrogen atmospheres [2]. However, the cured resin is known to be inherently brittle with limited fracture toughness, necessitating toughening modifications for structural applications [3]. The following evidence guide establishes quantifiable differentiation relative to closely related cyanate ester monomers to inform scientific and procurement decisions.

High-Tg networks >250°C via cyclotrimerization
Low dielectric constant ~2.9–3.0 at 1 MHz
Thermal stability Td5% >400°C in N2
Dicyanate monomer forms triazine thermoset

Limitations of BADCy Substitution


Cyanate ester monomers cannot be interchanged without compromising critical performance metrics due to profound differences in backbone structure and network architecture. Bisphenol A dicyanate (BADCy) provides a balanced combination of high Tg (typically 250–260°C) and moderate dielectric properties, but it exhibits significantly higher moisture absorption (0.5–1.0% at saturation) compared to fluorinated or silicon-containing analogs [1]. Conversely, bisphenol E dicyanate (LECy) offers lower melt viscosity for improved processability but demonstrates inferior thermal stability and higher dielectric constant than BADCy [2]. Bisphenol M cyanate ester provides enhanced toughness but sacrifices Tg and dielectric performance [3]. The following quantitative evidence establishes exactly where BADCy holds measurable advantage or disadvantage relative to specific comparators, enabling informed selection based on application-specific requirements.

Fluorinated/silicon-containing analogs may reduce moisture absorption but alter dielectric and thermal profiles.
Bisphenol E dicyanate (LECy) offers lower melt viscosity but may exhibit lower thermal stability and higher dielectric constant.
Bisphenol M cyanate ester provides enhanced toughness but may reduce Tg and dielectric performance.

BADCy Comparative Performance


Dielectric Constant and Loss: vs. Bisphenol M

BADCy (as CA01 resin) exhibits a dielectric constant of 2.99–3.01 and dielectric dissipation factor of 0.0108–0.0123 at 7–15 GHz, which is measurably higher than bisphenol M cyanate ester (CM01 resin) with values of 2.78–2.80 and 0.00453–0.00511, respectively. This represents a 7–8% higher dielectric constant and approximately 2.4× higher dielectric loss for BADCy relative to bisphenol M analog [1].

Dielectric 7–15 GHz
Head-to-head
BADCy ε 2.99–3.01, tanδ 0.0108–0.0123
Bisphenol M ε 2.78–2.80, tanδ 0.00453–0.00511
Higher dielectric loss vs. bisphenol M; consider for <5 GHz applications
Signal-loss-sensitive designs may favor bisphenol M analog
dielectric properties high-frequency electronics radome materials

Water Absorption: vs. Bisphenol M

Cured BADCy (CA01 resin) exhibits a saturated water absorption of 2.13%, which is 60% higher than the 0.85% measured for bisphenol M cyanate ester (CM01 resin) under identical conditions. This significant difference in hygroscopic behavior directly impacts dimensional stability and dielectric performance retention in humid environments [1].

Water Absorption
Head-to-head
BADCy 2.13% vs Bisphenol M 0.85% (60% higher)
Higher moisture uptake; may affect dimensional stability in humid environments
Critical for electronic packaging and aerospace composites
moisture resistance electronic packaging composite durability

Thermal Stability: vs. Naphthalene-Based Dicyanate

The novel dicyanate ester containing a naphthalene ring (DNCY) exhibits superior thermal stability compared to BADCy (BACY). DNCY shows an extensional onset temperature of 435.8°C, temperature of maximum weight loss rate of 450.3°C, and char yield of 60.5% at 700°C in N₂, representing a significant improvement over BADCy resin, though exact BADCy values are not provided in the source [1].

Thermal Stability
Class-level
DNCY onset 435.8°C, Tmax 450.3°C, char 60.5% (vs. BADCy values not reported)
Naphthalene-based CE may offer better extreme thermal stability
Data to verify; BADCy exact values not provided in source
thermal degradation high-temperature polymers char yield

Dielectric and Modulus: vs. Dipentene-Based Cyanate Ester

Cured DPCY (dipentene-containing dicyanate) exhibits a lower dielectric constant (2.61 at 1 MHz) and dissipation factor (29.3 mU at 1 MHz) compared to BADCy. However, BADCy demonstrates higher moduli (5.12 GPa at 150°C and 4.60 GPa at 150°C) than the DPCY system. Additionally, BADCy shows lower coefficient of thermal expansion (CTE) values than DPCY (DPCY CTE: 33.6 ppm/°C before Tg, 134.1 ppm/°C after Tg) [1].

Dielectric & Modulus
Head-to-head
DPCY: ε 2.61 at 1 MHz; BADCy: higher modulus (5.12 GPa at 150°C), lower CTE
Trade-off: BADCy stiffer with better dimensional stability, DPCY lower dielectric
Selection depends on mechanical vs. dielectric priority
low-dielectric materials thermal expansion modulus retention

Mechanical Properties Baseline

Unmodified BADCy exhibits flexural strength of 95.6 MPa and impact strength of 9.24 kJ/m², which can be improved to 117.8 MPa and 12.6 kJ/m² with 5 wt% epoxy resin E51 modification. Tensile strength of neat BADCy is reported as 63.7 MPa with tensile modulus of 2.27 GPa and elongation at break of 4.14% [1][2]. These values establish the baseline mechanical performance for BADCy systems.

Mechanical Baseline
Supporting evidence
Flexural 95.6 MPa, Impact 9.24 kJ/m², Tensile 63.7 MPa, Modulus 2.27 GPa
Reference for evaluating toughened BADCy formulations
Neat resin; modification improves properties
mechanical properties toughness composite matrix

Molecular Order Parameter: vs. LECy

BADCy exhibits a higher molecular order parameter below melting point (0.515 at 300 K) compared to LECy (0.41 at 250 K), indicating greater molecular alignment and potential for more ordered network formation. Above melting point, BADCy maintains higher order parameter (0.09 at 450 K) versus LECy (0.06 at 400 K) [1]. This structural difference influences cure kinetics and final network homogeneity.

Molecular Order
Head-to-head
BADCy 0.515 (300 K) vs LECy 0.41 (250 K); above Tm: 0.09 vs 0.06
Higher order may influence cure kinetics and network homogeneity
Process selection may differ between monomers
monomer structure liquid crystalline order cure kinetics

BADCy Application Scenarios


High-Temperature Structural Composites

BADCy is the preferred cyanate ester monomer for structural aerospace composites where elevated temperature modulus retention is critical. Evidence shows BADCy maintains modulus of 5.12 GPa at 150°C, superior to novel low-dielectric cyanate esters like DPCY [1]. Combined with glass transition temperatures typically exceeding 250°C, BADCy-based composites provide reliable mechanical performance in hot sections and engine nacelle applications. The established supply chain and lower cost relative to specialty cyanate esters make BADCy the cost-effective choice for these applications.

Electronic Substrates and PCBs

For printed circuit boards (PCBs) and electronic substrates operating at frequencies up to ~1 GHz, BADCy offers an optimal balance of dielectric constant (~3.0 at 1 MHz), thermal stability (Td5% > 400°C), and processability [2]. While bisphenol M cyanate ester provides superior dielectric properties at higher frequencies (7–15 GHz), BADCy remains the workhorse material for mainstream electronics due to its established processing window and lower cost. Procurement decisions should favor BADCy for standard PCB applications but consider bisphenol M for high-frequency (>5 GHz) designs.

Radome and Antenna Structures

BADCy-based composites are extensively used in aerospace radomes and antenna structures where low dielectric constant and low moisture absorption are essential for signal transparency. Unmodified BADCy exhibits wave transmittance of 92.7% at 10 MHz [3]. While fluorinated or hyperbranched polymer modifications can improve transmittance to 94.6–94.9%, the baseline BADCy performance remains adequate for many defense and commercial aviation applications. Procurement should evaluate whether the incremental transmittance improvement justifies the higher cost and complexity of modified systems.

Toughened Cyanate Ester Formulations

Due to the inherent brittleness of neat BADCy (flexural strength 95.6 MPa, impact strength 9.24 kJ/m²), procurement for structural applications should specify toughened formulations. Blending with 5 wt% epoxy resin E51 improves flexural strength to 117.8 MPa (+23%) and impact strength to 12.6 kJ/m² (+36%) with minimal reduction in heat deflection temperature (8°C) [4]. Alternatively, blending with polyetherimide (PEI) can increase tensile strength from 63.7 MPa to 110.9 MPa (+74%) [5]. Scientific selection should specify the required toughening approach based on damage tolerance requirements.

Application
Selection Property
Validation Focus
Structural composite research
Modulus retention at >150°C
Tg >250°C and hot/wet mechanical stability
Standard PCB substrate (<5 GHz)
Dielectric constant ~3.0 with high thermal stability
Signal integrity and processability window
Radome & antenna material screening
Wave transmittance baseline
Moisture resistance and dielectric stability
Toughened composite matrix development
Compatibility with epoxy/PEI modifiers
Impact strength and flexural improvement without significant Tg loss

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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